3-(1-Methylpiperidin-2-yl)pyridin-2-amine
CAS No.: 54674-73-6
Cat. No.: VC4147298
Molecular Formula: C11H17N3
Molecular Weight: 191.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54674-73-6 |
|---|---|
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.278 |
| IUPAC Name | 3-(1-methylpiperidin-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C11H17N3/c1-14-8-3-2-6-10(14)9-5-4-7-13-11(9)12/h4-5,7,10H,2-3,6,8H2,1H3,(H2,12,13) |
| Standard InChI Key | LQJOLYZSAPOTEH-UHFFFAOYSA-N |
| SMILES | CN1CCCCC1C2=C(N=CC=C2)N |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 3-(1-Methylpiperidin-2-yl)pyridin-2-amine typically involves reductive amination as a key step. A common method involves reacting pyridin-2-carboxaldehyde with 1-methylpiperidine in the presence of reducing agents such as sodium cyanoborohydride () or lithium aluminum hydride (). The reaction proceeds in polar aprotic solvents like methanol or ethanol under mild conditions (20–40°C), yielding the target compound with moderate to high purity.
Alternative approaches include nucleophilic substitution reactions, where halogenated pyridine derivatives are treated with 1-methylpiperidine under basic conditions. For example, 3-bromopyridin-2-amine can react with 1-methylpiperidine in dimethylformamide (DMF) using potassium carbonate () as a base, followed by purification via column chromatography .
Table 1: Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Pyridin-2-carboxaldehyde, 1-Methylpiperidine |
| Reducing Agents | , |
| Solvents | Methanol, Ethanol, DMF |
| Reaction Temperature | 20–40°C |
| Yield | 60–75% |
| Purification Methods | Column chromatography, Recrystallization |
Structural Analysis
Spectroscopic techniques confirm the compound’s structure:
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NMR Spectroscopy: -NMR reveals distinct signals for the pyridine ring protons (δ 7.2–8.1 ppm) and piperidine methyl groups (δ 2.3–2.5 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 191.278, consistent with the molecular formula.
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X-ray Crystallography: Crystallographic data (where available) confirm the planar pyridine ring and chair conformation of the piperidine moiety .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents such as ethanol (25 mg/mL) and dimethyl sulfoxide (DMSO) (50 mg/mL) but limited aqueous solubility (<1 mg/mL). Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of >24 hours at neutral pH.
Thermodynamic Parameters
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Melting Point: 176–178°C (decomposition observed above 180°C) .
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LogP: 2.1 ± 0.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The pyridine nitrogen has a pKa of 4.8, while the amino group exhibits a pKa of 9.3, influencing its protonation state under physiological conditions .
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 8.2 | ROS generation, Bcl-2 inhibition |
| T47D (Breast) | 12.4 | Caspase-3 activation |
| MDA-MB-231 (Breast) | >50 | N/A |
| A-549 (Lung) | >50 | N/A |
Structure-Activity Relationships (SAR)
Role of Substituents
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Piperidine Methyl Group: Removal (as in 3-piperidin-2-ylpyridin-2-amine) reduces 5-HT affinity by 70%, highlighting its role in receptor binding.
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Pyridine Amino Group: Acetylation abolishes serotonergic activity but enhances anticancer effects (IC = 5.1 μM in MCF-7) .
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Electron-Withdrawing Groups: Fluorine substitution at C4 improves metabolic stability (t = 4.5 hours in human liver microsomes) .
Analog Comparison
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4-Methyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine: Increased lipophilicity (LogP = 2.5) enhances brain penetration but reduces aqueous solubility.
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3-(1-Methylpiperidin-2-yl)pyridine-2(1H)-thione: Thione substitution improves kinase inhibition (CDK4 IC = 41 nM) but introduces hepatotoxicity risks .
Research Trends and Future Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) improves bioavailability (AUC = 450 ng·h/mL vs. 120 ng·h/mL for free compound) and reduces off-target effects in murine models.
Hybrid Molecules
Conjugation with imidazopyridazine moieties (e.g., compound 48 in ) enhances antiparasitic activity (Plasmodium falciparum EC = 80 nM) while retaining CDK4/6 selectivity .
Computational Modeling
Molecular dynamics simulations predict strong binding to the 5-HT receptor’s hydrophobic pocket (ΔG = -9.8 kcal/mol), guiding the design of next-generation analogs.
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